

GSK3179106: A Technical Overview of a

Author: BenchChem Technical Support Team. Date: December 2025

**Selective RET Kinase Inhibitor** 

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3179106 |           |
| Cat. No.:            | B8067863   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**GSK3179106** is a potent and selective, orally active small molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3] Developed initially for the potential treatment of Irritable Bowel Syndrome (IBS), its mechanism of action centers on the modulation of neuronal signaling pathways in the gut.[1][2] This technical guide provides a comprehensive overview of **GSK3179106**, including its primary target, mechanism of action, key preclinical and clinical data, and detailed experimental methodologies.

# **Primary Target and Mechanism of Action**

The primary molecular target of **GSK3179106** is the RET (Rearranged during Transfection) receptor tyrosine kinase. RET is a critical component in the signaling pathways of the Glial cell line-Derived Neurotrophic Factor (GDNF) family of ligands (GFLs), which play a pivotal role in the development, survival, and maintenance of neurons, including those of the enteric nervous system.

The activation of RET is a multi-step process. A GFL, such as GDNF, first binds to a specific GFR $\alpha$  co-receptor. This ligand-co-receptor complex then brings two RET molecules together, inducing their dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domain. This phosphorylation cascade initiates downstream signaling



through various pathways, including the RAS/ERK and PI3K/AKT pathways, which are crucial for neuronal function and survival.

**GSK3179106** acts as a competitive inhibitor at the ATP-binding site of the RET kinase domain, thereby preventing the transfer of phosphate from ATP to the tyrosine residues. This blockade of autophosphorylation effectively halts the downstream signaling cascade, leading to a reduction in neuronal excitability and function. In the context of IBS, this is hypothesized to alleviate visceral hypersensitivity.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data for **GSK3179106** from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity



| Target/Assay                        | Species                 | IC50 (nM)         | Notes                                                        |
|-------------------------------------|-------------------------|-------------------|--------------------------------------------------------------|
| RET Kinase<br>(Biochemical Assay)   | Human                   | 0.4               | Cell-free enzymatic assay.                                   |
| RET Kinase<br>(Biochemical Assay)   | Rat                     | 0.2               | Cell-free enzymatic assay.                                   |
| RET Phosphorylation<br>(Cell-based) | SK-N-AS Cells           | 4.6               | Inhibition of RET autophosphorylation in a cellular context. |
| RET Phosphorylation<br>(Cell-based) | TT Cells                | 11.1              | Inhibition of RET autophosphorylation in a cellular context. |
| Cell Proliferation                  | TT Cells                | 25.5              | RET-dependent<br>thyroid carcinoma cell<br>line.             |
| Cell Proliferation                  | SK-N-AS & A549<br>Cells | >10,000           | RET-independent cell lines.                                  |
| Kinase Selectivity                  | Human                   | >1000-fold vs KDR | Assessed against a panel of over 300 kinases.                |

Table 2: Pharmacokinetic Parameters



| Species | Dose &<br>Route                                    | Cmax                                             | Tmax | AUC                               | Bioavailabil<br>ity        |
|---------|----------------------------------------------------|--------------------------------------------------|------|-----------------------------------|----------------------------|
| Rat     | 0.06 mg/kg IV                                      | -                                                | -    | -                                 | -                          |
| Rat     | 10 mg/kg<br>Oral (single<br>dose)                  | 40 ng/mL<br>(plasma)                             | 4 h  | -                                 | Low                        |
| Rat     | 10 mg/kg<br>Oral (3.5<br>days BID)                 | 3358 ng/mL<br>(colon)                            | 7 h  | -                                 | Gut-restricted             |
| Human   | 10 mg - 800<br>mg (single<br>dose, fasted)         | Dose-<br>dependent                               | -    | Less than<br>dose<br>proportional | Low                        |
| Human   | 5 mg - 100<br>mg (14 days,<br>with food,<br>QD)    | Dose-<br>dependent up<br>to 100 mg               | -    | -                                 | Significant<br>food effect |
| Human   | 100 mg &<br>200 mg (14<br>days, with<br>food, BID) | No significant<br>difference<br>between<br>doses | -    | -                                 | Accumulation observed      |

### **Experimental Protocols**

The following are representative, detailed methodologies for key experiments used in the characterization of **GSK3179106**.

## **RET Kinase Biochemical Assay**

This protocol describes a typical in vitro assay to determine the direct inhibitory activity of **GSK3179106** on RET kinase.

- Materials:
  - Recombinant human RET kinase domain



- Poly(Glu, Tyr) 4:1 peptide substrate
- ATP (Adenosine triphosphate)
- GSK3179106 (in DMSO)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well white assay plates

#### Procedure:

- Prepare a serial dilution of GSK3179106 in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.
- $\circ$  In a 384-well plate, add 2.5  $\mu$ L of the diluted **GSK3179106** or DMSO (vehicle control).
- $\circ$  Add 5  $\mu$ L of a solution containing the RET kinase and the peptide substrate in kinase buffer.
- $\circ$  Initiate the kinase reaction by adding 2.5  $\mu$ L of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for RET.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each GSK3179106 concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.



### TT Cell Proliferation Assay (MTT-based)

This protocol outlines a method to assess the effect of **GSK3179106** on the proliferation of the RET-dependent TT human medullary thyroid cancer cell line.

#### Materials:

- TT cells (ATCC® CRL-1803™)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin
- GSK3179106 (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well clear flat-bottom tissue culture plates

#### Procedure:

- Culture TT cells in T75 flasks until they reach 70-80% confluency.
- Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.
- $\circ$  Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100  $\mu$ L of medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Prepare serial dilutions of GSK3179106 in culture medium.
- Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of GSK3179106 or DMSO (vehicle control).
- Incubate the cells for the desired treatment period (e.g., 72 hours).



- $\circ$  After incubation, add 10  $\mu$ L of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
- $\circ$  Carefully remove the medium and add 100  $\mu L$  of the solubilization solution to each well to dissolve the formazan crystals.
- Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution.
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

### In Vivo Model of Visceral Hypersensitivity in Rats

This protocol describes a common method to induce and assess visceral hypersensitivity in rats, a key preclinical model for IBS.

- Materials:
  - Male Wistar rats (200-250 g)
  - Acetic acid solution (0.6% in saline)
  - GSK3179106 formulation for oral gavage
  - Vehicle control for oral gavage
  - Colorectal distension balloon catheter
  - Pressure transducer and data acquisition system
  - Restraining device
- Procedure:
  - Induction of Visceral Hypersensitivity:
    - Lightly anesthetize the rats.



- Instill 1 mL of 0.6% acetic acid solution intracolonically via a catheter inserted 8 cm from the anus.
- Control animals receive a saline instillation.
- Allow the animals to recover for a period (e.g., 6 days) during which hypersensitivity develops.
- Drug Administration:
  - Administer GSK3179106 or vehicle orally by gavage at the desired dose (e.g., 10 mg/kg) twice daily for a set period (e.g., 3.5 days) prior to the assessment of visceral sensitivity.
- Assessment of Visceromotor Response (VMR):
  - On the day of the experiment, insert a lubricated balloon catheter into the colon, with the tip 6-7 cm from the anus.
  - Place the rat in a small restraining device and allow it to acclimate for 30 minutes.
  - Record the visceromotor response, typically quantified by counting the number of abdominal muscle contractions, in response to graded colorectal distension (CRD).
  - CRD is performed by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a short duration (e.g., 20 seconds) with a rest period between each distension.
  - A blinded observer counts the number of abdominal contractions during each distension period.
- Data Analysis:
  - Compare the number of abdominal contractions at each distension pressure between the GSK3179106-treated group and the vehicle-treated group using appropriate statistical analysis (e.g., two-way ANOVA).



### **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the RET signaling pathway and a typical experimental workflow for evaluating a RET inhibitor.



Click to download full resolution via product page

Caption: The RET signaling pathway is initiated by the binding of a GDNF family ligand (GFL) to its GFR $\alpha$  co-receptor, leading to RET dimerization, autophosphorylation, and activation of downstream pathways like RAS/ERK and PI3K/AKT. **GSK3179106** inhibits the autophosphorylation step.





Click to download full resolution via product page



Caption: A typical preclinical to early clinical development workflow for a targeted inhibitor like **GSK3179106** involves a series of in vitro and in vivo studies to characterize its potency, selectivity, pharmacokinetics, efficacy, and safety before proceeding to human clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. merckmillipore.com [merckmillipore.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. search.library.ucr.edu [search.library.ucr.edu]
- To cite this document: BenchChem. [GSK3179106: A Technical Overview of a Selective RET Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8067863#what-is-gsk3179106-and-its-primary-target]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com